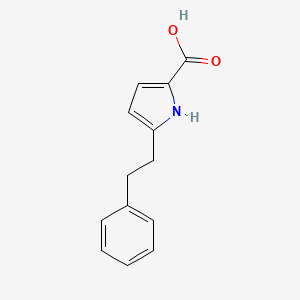
5-phenethyl-1H-pyrrole-2-carboxylic acid
説明
5-phenethyl-1H-pyrrole-2-carboxylic acid, also known as PEPCA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PEPCA is a pyrrole derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
作用機序
The mechanism of action of 5-phenethyl-1H-pyrrole-2-carboxylic acid is not fully understood, but studies have shown that it may act through multiple pathways. 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This inhibition of HDACs may contribute to the anti-cancer effects of 5-phenethyl-1H-pyrrole-2-carboxylic acid.
Biochemical and Physiological Effects:
5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 5-phenethyl-1H-pyrrole-2-carboxylic acid can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 5-phenethyl-1H-pyrrole-2-carboxylic acid has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of HDACs.
実験室実験の利点と制限
One advantage of using 5-phenethyl-1H-pyrrole-2-carboxylic acid in lab experiments is its relatively simple synthesis method. Additionally, 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to exhibit a range of biological activities, which make it a potential candidate for various research applications. However, one limitation of using 5-phenethyl-1H-pyrrole-2-carboxylic acid is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 5-phenethyl-1H-pyrrole-2-carboxylic acid. One area of interest is the development of 5-phenethyl-1H-pyrrole-2-carboxylic acid derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 5-phenethyl-1H-pyrrole-2-carboxylic acid and its potential therapeutic applications in various disease states. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 5-phenethyl-1H-pyrrole-2-carboxylic acid in animal models.
科学的研究の応用
5-phenethyl-1H-pyrrole-2-carboxylic acid has shown promising results in a range of scientific research applications. One of the most significant applications of 5-phenethyl-1H-pyrrole-2-carboxylic acid is in the field of cancer research. Studies have shown that 5-phenethyl-1H-pyrrole-2-carboxylic acid can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to have anti-inflammatory effects, which make it a potential therapeutic candidate for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 5-phenethyl-1H-pyrrole-2-carboxylic acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCFBUOVIPZWHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenethyl-1H-pyrrole-2-carboxylic acid | |
Synthesis routes and methods
Procedure details


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B7549274.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)oxolane-2-carboxamide](/img/structure/B7549281.png)


![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)




![N-[3-(2-methoxyphenyl)phenyl]acetamide](/img/structure/B7549331.png)
![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7549336.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)
![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)